Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate

Catalog No.
S548422
CAS No.
637774-61-9
M.F
C25H22N2O5
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazol...

CAS Number

637774-61-9

Product Name

Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate

IUPAC Name

diethyl 6-methoxy-7,9-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H22N2O5/c1-4-31-24(28)13-6-8-19-15(10-13)17-12-18-16-11-14(25(29)32-5-2)7-9-20(16)27-22(18)23(30-3)21(17)26-19/h6,8-12,27H,4-5,7H2,1-3H3

InChI Key

WJWKMPABQDDLCE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)NC3=C(C4=C(C=C23)C5=C(N4)C=CC(=C5)C(=O)OCC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SR13668; SR 13668; SR13668; CHEMBL245030; LS190469; 210dicarbethoxy6methoxy57dihydroindolo23b carbazole

Canonical SMILES

CCOC(=O)C1=CC2=C3C=C4C5=C(C=CC(=C5)C(=O)OCC)N=C4C(=C3NC2=CC1)OC

Description

The exact mass of the compound Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate is 430.15287 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Light-Emitting Diodes (OLEDs)

    Decyz belongs to a class of compounds called carbazoles. Carbazoles are known for their excellent thermal and chemical stability, making them suitable materials for OLEDs []. Research efforts might explore Decyz's potential as a host material or dopant in OLEDs due to the presence of aromatic rings and electron-withdrawing groups in its structure [].

  • Optoelectronic Devices

    Similar to OLEDs, Decyz's structural features suggest possibilities in other optoelectronic devices. The aromatic rings and electron distribution within the molecule could influence its light-harvesting or light-emitting properties, making it a candidate for further investigation [].

  • Biomedical Research

    The methoxy group (OCH3) present in Decyz can contribute to interactions with biological systems. Some studies have explored the use of carbazole derivatives with methoxy substitutions for their potential biological activities []. However, specific research on Decyz's biological properties is not currently documented.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

430.15287181 g/mol

Monoisotopic Mass

430.15287181 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2P8KGO7903

Wikipedia

Sr-13668

Dates

Modify: 2024-02-18
1: Reid JM, Walden CA, Qin R, Ziegler KL, Haslam JL, Rajewski RA, Warndahl R, Fitting CL, Boring D, Szabo E, Crowell J, Perloff M, Jong L, Bauer BA, Mandrekar SJ, Ames MM, Limburg PJ; Cancer Prevention Network. Phase 0 clinical chemoprevention trial of the Akt inhibitor SR13668. Cancer Prev Res (Phila). 2011 Mar;4(3):347-53. PubMed PMID: 21372034; PubMed Central PMCID: PMC3061470.
2: Cohen EE, Schilsky RL. The next phase of chemoprevention research. Cancer Prev Res (Phila). 2011 Mar;4(3):293-5. PubMed PMID: 21372026.
3: Green CE, Swezey R, Bakke J, Shinn W, Furimsky A, Bejugam N, Shankar GN, Jong L, Kapetanovic IM. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemother Pharmacol. 2011 May;67(5):995-1006. Epub 2010 Jul 10. PubMed PMID: 20623225; PubMed Central PMCID: PMC3061244.
4: Kapetanovic IM, Muzzio M, Hu SC, Crowell JA, Rajewski RA, Haslam JL, Jong L, McCormick DL. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys. Cancer Chemother Pharmacol. 2010 May;65(6):1109-16. Epub 2009 Sep 16. PubMed PMID: 19756605.
5: Jackson JP, Kabirov KK, Kapetanovic IM, Lyubimov A. In vitro assessment of P450 induction potential of novel chemopreventive agents SR13668, 9-cis-UAB30, and pentamethychromanol in primary cultures of human hepatocytes. Chem Biol Interact. 2009 May 15;179(2-3):263-72. Epub 2008 Dec 16. PubMed PMID: 19135037.
6: Chao WR, Yean D, Amin K, Green C, Jong L. Computer-aided rational drug design: a novel agent (SR13668) designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling. J Med Chem. 2007 Jul 26;50(15):3412-5. Epub 2007 Jun 29. PubMed PMID: 17602463.
7: Doppalapudi RS, Riccio ES, Rausch LL, Shimon JA, Lee PS, Mortelmans KE, Kapetanovic IM, Crowell JA, Mirsalis JC. Evaluation of chemopreventive agents for genotoxic activity. Mutat Res. 2007 May 18;629(2):148-60. Epub 2007 Feb 25. PubMed PMID: 17387038.
8: He H, Cho HT, Li W, Kawakita T, Jong L, Tseng SC. Signaling-transduction pathways required for ex vivo expansion of human limbal explants on intact amniotic membrane. Invest Ophthalmol Vis Sci. 2006 Jan;47(1):151-7. PubMed PMID: 16384957; PubMed Central PMCID: PMC1579252.

Explore Compound Types